2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid
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Overview
Description
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid is an organic compound that features a fluorenyl group attached to an ethyl chain, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid typically involves the reaction of 9H-fluorene with ethyl bromide to form 2-(9H-fluoren-2-yl)ethyl bromide. This intermediate is then reacted with sodium benzoate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: 2-[2-(9H-Fluoren-2-yl)ethyl]benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(9H-Fluoren-9-yl)ethyl]benzoic acid
- 2-[2-(9H-Fluoren-9-yl)methoxy]carbonylamino)ethyl]benzoic acid
- 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives
Uniqueness
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and unique reactivity in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
24048-76-8 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C22H18O2/c23-22(24)21-8-4-1-5-16(21)11-9-15-10-12-20-18(13-15)14-17-6-2-3-7-19(17)20/h1-8,10,12-13H,9,11,14H2,(H,23,24) |
InChI Key |
KZZSIKAMYOGWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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